1-(3-Methylpyridin-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-7(2)5-4-6-11-9/h4-6,8H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBITTXNIHENDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672443 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-40-8 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methyl-2-pyridinyl)-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution of 2-Halopyridines
A common and direct method involves reacting 2-bromo-3-methylpyridine with a suitable alkyl amine such as 3-aminopropane or its derivatives. The reaction typically requires:
- Base: Potassium carbonate (K2CO3) or similar to deprotonate the amine and promote nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures (typically 100–150 °C) to facilitate nucleophilic aromatic substitution.
This method yields the desired amine via displacement of the bromide on the pyridine ring by the alkyl amine nucleophile.
Reductive Amination of 3-Methylpyridine-2-carboxaldehyde
Alternatively, the compound can be synthesized by reductive amination:
- Starting materials: 3-methylpyridine-2-carboxaldehyde and propan-1-amine.
- Reducing agent: Borane–dimethyl sulfide complex (BH3·Me2S) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Solvent: Tetrahydrofuran (THF) or methanol.
- Conditions: Room temperature to mild heating (25–60 °C) for several hours.
This method forms an imine intermediate that is subsequently reduced to the target amine.
Pyridine N-Oxide Route
Another method involves:
- Oxidation: Conversion of 3-methyl-2-chloropyridine to its N-oxide using m-chloroperbenzoic acid.
- Nucleophilic substitution: Reaction of the N-oxide with 3-aminopropanol at elevated temperatures (around 150 °C) in a sealed tube.
- Reduction: Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to reduce the N-oxide to the corresponding amine.
This multi-step approach allows functional group manipulation with good yields.
Representative Experimental Data and Yields
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-bromo-3-methylpyridine + 3-aminopropylamine | K2CO3, DMF, 120 °C, 12 h | ~67% | Flash chromatography | Requires careful control of stoichiometry and temperature |
| Reductive amination | 3-methylpyridine-2-carboxaldehyde + propan-1-amine | BH3·Me2S, THF, 60 °C, 6 h | ~70-80% | Prep-HPLC or silica gel chromatography | Mild conditions, high selectivity |
| Pyridine N-oxide route | 3-methyl-2-chloropyridine + m-CPBA, then 3-aminopropanol | m-CPBA oxidation, 150 °C substitution, Pd/C hydrogenation | ~72-95% (overall) | Silica gel chromatography | Multi-step but high purity product |
Purification and Characterization
- Purification: Flash chromatography on silica gel using solvent gradients such as dichloromethane/methanol with triethylamine additive; preparative high-performance liquid chromatography (HPLC) is employed for final purification to achieve >95% purity.
- Characterization:
- NMR spectroscopy: ^1H NMR signals for pyridine protons typically appear between δ 6.5–8.5 ppm; aliphatic amine protons resonate around δ 2.5–3.5 ppm.
- Mass spectrometry: Electrospray ionization (ESI) confirms molecular ion peaks consistent with the expected molecular weight.
- HPLC: Used to verify purity and monitor reaction progress.
Research Findings and Optimization Notes
- Catalyst usage: Palladium catalysts (e.g., Pd2(dba)3) with ligands like XantPhos can improve coupling efficiency in related aryl amination reactions.
- Solvent choice: Polar aprotic solvents such as DMF or toluene under inert atmosphere (N2) enhance reaction rates and yields.
- Temperature control: Elevated temperatures (90–150 °C) are often necessary for nucleophilic aromatic substitution, but reductive amination can be conducted under milder conditions.
- Stoichiometry: Using slight excess of amine or aldehyde improves conversion without complicating purification.
Summary Table of Preparation Methods
| Preparation Method | Reaction Type | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | SNAr | 2-Bromo-3-methylpyridine, 3-aminopropylamine, K2CO3 | DMF, 120 °C, 12 h | 60–70 | Direct, scalable | Requires high temperature, possible side reactions |
| Reductive amination | Imine formation + reduction | 3-Methylpyridine-2-carboxaldehyde, propan-1-amine, BH3·Me2S | THF, 25–60 °C, 6 h | 70–80 | Mild, selective | Requires aldehyde precursor |
| Pyridine N-oxide route | Oxidation + substitution + reduction | 3-Methyl-2-chloropyridine, m-CPBA, 3-aminopropanol, Pd/C | 150 °C (substitution), H2 atmosphere | 70–95 (overall) | High purity, versatile | Multi-step, longer process |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring or the amine chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(3-Methylpyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Salt Forms : The dihydrochloride derivative (CAS: 2061979-76-6) enhances water solubility due to ionic character, making it preferable for pharmaceutical formulations .
- Branching : The branched analogue (CAS: 1250114-37-4) exhibits higher steric hindrance, which may reduce nucleophilicity but improve metabolic stability in drug design .
- Substituent Effects : Chlorine and ether groups (CAS: 1251300-87-4) introduce electron-withdrawing effects, altering electronic distribution and reactivity compared to the methyl-substituted target compound .
Physicochemical Properties
Insights :
- The target compound’s linear chain likely results in lower density compared to branched analogues due to reduced molecular packing .
- The pKa (~8.5–9.0) suggests moderate basicity, aligning with primary aliphatic amines, whereas aziridine-containing analogues (e.g., CAS: 1072-65-7) exhibit higher basicity due to ring strain .
Biological Activity
1-(3-Methylpyridin-2-yl)propan-1-amine, also known as 3-Methyl-2-pyridinylpropan-1-amine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.22 g/mol. The compound features a pyridine ring substituted with a methyl group and a propan-1-amine side chain, which contributes to its biological activity.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications.
1. Neurotransmitter Interaction
This compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. It may act as a modulator of these pathways, influencing mood and cognitive functions.
2. Nitric Oxide Synthase Inhibition
Recent studies have highlighted the role of similar compounds in inhibiting nitric oxide synthase (NOS), an enzyme implicated in various neurological disorders. Although specific data on this compound is limited, related compounds have shown promising results in selectively inhibiting neuronal NOS (nNOS), which could suggest a similar potential for this compound .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of pyridine derivatives found that certain structural modifications led to enhanced potency against oxidative stress-induced neuronal damage. While direct studies on this compound are lacking, the structural similarities imply potential neuroprotective properties that warrant further investigation.
Case Study 2: Selectivity for NOS Isoforms
Compounds structurally related to this compound have been shown to selectively inhibit nNOS over endothelial NOS (eNOS). For example, modifications in the side chains led to improved selectivity ratios, suggesting that similar strategies could be employed to optimize the pharmacological profile of this compound .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Selectivity Ratio (nNOS/eNOS) |
|---|---|---|---|
| 1-(4-Methylpyridin-2-yl)propan-1-amine | nNOS Inhibition | 50 | 10:1 |
| 2-(3-Pyridyl)-N,N-dimethylacetamide | Neuroprotective | 30 | Not reported |
| 4-(3-Pyridyl)-N,N-diethylacetamide | nNOS Inhibition | 40 | 15:1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
